Fmoc-Lys(epsilonAhx-biotinyl)-OH
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Overview
Description
Fmoc-Lys(epsilonAhx-biotinyl)-OH: is a synthetic compound used in various biochemical and pharmaceutical applications. It is a derivative of lysine, a naturally occurring amino acid, and is modified with a biotinyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and bioconjugation studies due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(epsilonAhx-biotinyl)-OH typically involves the following steps:
Protection of Lysine: The epsilon-amino group of lysine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Biotinylation: The protected lysine is then reacted with biotinylation reagents to attach the biotinyl group to the epsilon-amino group.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further modifications of the lysine residue.
Bioconjugation Reactions: The biotinyl group can form strong non-covalent interactions with streptavidin or avidin, making it useful for various bioconjugation applications.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc protecting group.
Biotinylation: Biotinylation reagents such as biotin-N-hydroxysuccinimide (NHS) ester are used under mild conditions.
Major Products:
Deprotected Lysine Derivatives: Removal of the Fmoc group yields lysine derivatives that can be further modified.
Biotinylated Conjugates: The biotinyl group allows for the formation of biotin-streptavidin conjugates.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Lys(epsilonAhx-biotinyl)-OH is used as a building block in solid-phase peptide synthesis.
Bioconjugation: The biotinyl group allows for the attachment of peptides to various surfaces and molecules.
Biology:
Protein Labeling: The biotinyl group can be used to label proteins for detection and purification.
Cell Imaging: Biotinylated peptides can be used in cell imaging studies to visualize cellular processes.
Medicine:
Drug Delivery: Biotinylated peptides can be used in targeted drug delivery systems.
Diagnostics: Biotinylated compounds are used in diagnostic assays for the detection of various biomolecules.
Industry:
Biotechnology: this compound is used in the development of biotechnological products and processes.
Mechanism of Action
Molecular Targets and Pathways: The biotinyl group in Fmoc-Lys(epsilonAhx-biotinyl)-OH binds strongly to streptavidin or avidin, forming a stable complex. This interaction is utilized in various applications, such as protein purification and detection.
Comparison with Similar Compounds
Fmoc-Lys(biotinyl)-OH: Similar to Fmoc-Lys(epsilonAhx-biotinyl)-OH but without the epsilonAhx spacer.
Fmoc-Lys(epsilonAhx)-OH: Contains the epsilonAhx spacer but lacks the biotinyl group.
Uniqueness: this compound is unique due to the presence of both the biotinyl group and the epsilonAhx spacer, which provides additional flexibility and functionality in bioconjugation applications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H49N5O7S/c43-32(18-2-1-10-20-38-33(44)19-8-7-17-31-34-30(23-50-31)40-36(47)42-34)39-21-11-9-16-29(35(45)46)41-37(48)49-22-28-26-14-5-3-12-24(26)25-13-4-6-15-27(25)28/h3-6,12-15,28-31,34H,1-2,7-11,16-23H2,(H,38,44)(H,39,43)(H,41,48)(H,45,46)(H2,40,42,47) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWMKSMUFPMDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H49N5O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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